プロスタグランジンE2イソプロピルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

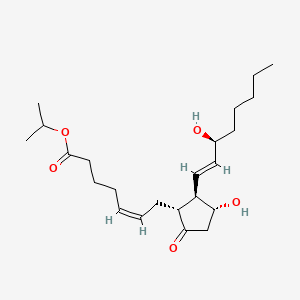

Prostaglandin E2 isopropyl ester is a lipophilic prodrug form of Prostaglandin E2. This compound is known for its enhanced lipid solubility compared to its parent compound, Prostaglandin E2. Upon administration, it is hydrolyzed to the free acid by endogenous esterases, making it a useful prodrug .

科学的研究の応用

Prostaglandin E2 isopropyl ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and other chemical reactions.

Biology: Investigated for its role in various biological processes, including inflammation and immune response.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 isopropyl ester typically involves the esterification of Prostaglandin E2 with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of Prostaglandin E2 isopropyl ester follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Prostaglandin E2 isopropyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond is hydrolyzed by esterases to release Prostaglandin E2.

Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it to reduced forms of Prostaglandin E2.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and esterases.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed:

Hydrolysis: Prostaglandin E2.

Oxidation: Oxidized derivatives of Prostaglandin E2.

Reduction: Reduced forms of Prostaglandin E2.

作用機序

Prostaglandin E2 isopropyl ester exerts its effects by being hydrolyzed to Prostaglandin E2, which then interacts with specific receptors in the body. These receptors include EP1, EP2, EP3, and EP4, which are coupled to different signaling pathways. The activation of these receptors leads to various physiological responses, including inflammation, vasodilation, and modulation of immune responses .

類似化合物との比較

- Prostaglandin E1 isopropyl ester

- Prostaglandin F2α isopropyl ester

- Prostaglandin D2 isopropyl ester

Comparison: Prostaglandin E2 isopropyl ester is unique due to its specific receptor interactions and physiological effects. While other prostaglandin esters also serve as prodrugs, Prostaglandin E2 isopropyl ester is particularly noted for its role in inflammation and immune modulation. Its enhanced lipid solubility and efficient hydrolysis to the active form make it a valuable compound in both research and therapeutic applications .

生物活性

Prostaglandin E2 isopropyl ester (PGE2-IE) is a synthetic derivative of prostaglandin E2 (PGE2), designed to enhance its lipid solubility and biological activity. This compound has garnered interest due to its diverse roles in inflammation, pain modulation, and other physiological processes. This article explores the biological activity of PGE2-IE, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

PGE2-IE primarily acts through the activation of specific G protein-coupled receptors (GPCRs), particularly the E prostanoid receptors (EP1, EP2, EP3, and EP4). Each receptor subtype mediates distinct biological responses:

- EP1 : Associated with increased intracellular calcium levels, leading to smooth muscle contraction and pain perception.

- EP2 and EP4 : Promote the production of cyclic AMP (cAMP), which can exert anti-inflammatory effects.

- EP3 : Decreases cAMP levels, contributing to pro-inflammatory responses.

The interaction between PGE2-IE and these receptors results in a wide range of physiological effects, including modulation of immune responses and regulation of vascular tone.

Pharmacokinetics

PGE2-IE exhibits enhanced lipid solubility compared to its parent compound due to its isopropyl ester modification. This modification affects its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly hydrolyzed in vivo to release free PGE2, which then interacts with the EP receptors. The lipophilic nature of PGE2-IE allows it to penetrate cell membranes more effectively, facilitating its biological actions.

1. Inflammation and Immune Response

PGE2-IE has been shown to play a dual role in inflammation:

- Immunosuppressive Effects : It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages through EP receptor signaling pathways. For instance, studies indicate that PGE2 suppresses LPS-induced TNF-α production in human alveolar macrophages via EP2 and EP4 receptor activation .

- Pro-inflammatory Effects : In certain contexts, PGE2 can enhance inflammation by promoting vasodilation and increasing vascular permeability. This is particularly evident in acute inflammatory responses where PGE2 levels rise significantly.

2. Pain Modulation

PGE2-IE is involved in the modulation of pain perception. Activation of the EP1 receptor has been linked to nociceptive signaling pathways. In animal models, administration of PGE2-IE has been shown to induce hyperalgesia (increased sensitivity to pain), underscoring its role in pain mechanisms .

Case Study 1: Inflammatory Disease Models

In a study involving carrageenan-induced paw edema in rats, administration of PGE2-IE resulted in significant edema reduction compared to controls. This suggests an anti-inflammatory potential that could be therapeutically beneficial for conditions like arthritis .

Case Study 2: Cancer Research

Research has demonstrated that elevated levels of PGE2 are associated with tumor progression in various cancers. In vitro studies using cancer cell lines showed that PGE2-IE can promote cell proliferation through EP receptor activation, indicating a potential role in tumor biology .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Receptor Involved | Effect |

|---|---|---|---|

| Anti-inflammatory | Decreases pro-inflammatory cytokines | EP2, EP4 | Suppression of TNF-α |

| Pain perception | Increases nociceptive signaling | EP1 | Induction of hyperalgesia |

| Tumor promotion | Enhances cell proliferation | EP1, EP3 | Increased tumor growth |

| Vascular effects | Modulates vascular tone | EP1 | Vasodilation |

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLKSJQMSPOTB-FZNVCOGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。